Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Overview
Description
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a chemical compound with the molecular formula C24H21NO4 . It is a white crystalline powder and is often used in research .
Molecular Structure Analysis
The molecular structure of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate can be represented by the SMILES stringO=C1CN (C (C (O1)c2ccccc2)c3ccccc3)C (=O)OCc4ccccc4
. Chemical Reactions Analysis
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is used as a reactant in the preparation of indole substituted tryptophan derivatives by alkylation with quaternary gramine in the presence of a base .Physical And Chemical Properties Analysis
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a white crystalline powder . It has a specific optical rotation of -64° to -68° at 25°C, 589 nm (c=5.5,CH2Cl2) . Its purity, as determined by HPLC, is greater than or equal to 97.5% .Scientific Research Applications
Asymmetric Synthesis and Amino Acid Derivatives
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate plays a critical role in asymmetric synthesis. For instance, Singh and Pennington (2003) demonstrated its use in the efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine, a process involving diastereoselective alkylation and catalytic hydrogenolysis (Singh & Pennington, 2003). Similarly, Chauhan (2009) used it for the enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH, highlighting its utility in developing amino acid derivatives through successive alkylation steps (Chauhan, 2009).
Synthesis of Glycine Templates
Nieuwendijk et al. (1995) presented an enantioselective synthesis of the Williams glycine template using benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate. This process demonstrated the molecule's capability in amino acid synthesis and its application in producing enantiomerically pure compounds (Nieuwendijk et al., 1995).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, this compound has shown promise. Al-Suwaidan et al. (2016) synthesized a series of novel 3-benzyl-4(3H)quinazolinone analogues that demonstrated significant in vitro antitumor activity, showcasing the potential of derivatives of benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in developing new therapeutic agents (Al-Suwaidan et al., 2016).
Acaricidal Activity
Li et al. (2014) explored the design and synthesis of oxazoline derivatives containing benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate, revealing significant acaricidal activity against certain pests. This indicates its potential application in agriculture and pest control (Li et al., 2014).
Safety And Hazards
properties
IUPAC Name |
benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECRUWTZAMPQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397859 | |
Record name | ST51007022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |
CAS RN |
335159-14-3 | |
Record name | ST51007022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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